molecular formula C16H14ClN3O3 B4775538 N-(4-chloro-3-nitrophenyl)-2-methyl-1-indolinecarboxamide

N-(4-chloro-3-nitrophenyl)-2-methyl-1-indolinecarboxamide

Cat. No. B4775538
M. Wt: 331.75 g/mol
InChI Key: QCCXSFWIDSDTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-2-methyl-1-indolinecarboxamide, commonly known as CNMI, is a chemical compound that has gained attention in scientific research for its potential applications in various fields such as medicine and agriculture. CNMI is a synthetic derivative of indole, which is a naturally occurring organic compound found in plants and animals.

Mechanism of Action

The mechanism of action of CNMI is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, CNMI has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In bacteria and fungi, CNMI has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and protein synthesis.
Biochemical and Physiological Effects:
CNMI has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, CNMI has been shown to induce apoptosis, which is a programmed cell death mechanism. CNMI has also been shown to inhibit cell proliferation and migration in cancer cells. In bacteria and fungi, CNMI has been shown to inhibit cell growth and division. In plants, CNMI has been shown to promote seed germination and enhance plant growth under stress conditions.

Advantages and Limitations for Lab Experiments

CNMI has several advantages for lab experiments, such as its synthetic nature, high purity, and stability. CNMI is also relatively easy to synthesize and purify, making it a suitable compound for various research applications. However, CNMI also has some limitations, such as its potential toxicity and limited solubility in certain solvents. These limitations need to be considered when designing experiments involving CNMI.

Future Directions

For research on CNMI include investigating its mechanism of action, exploring its potential applications in agriculture, and determining its safety and toxicity in various organisms and environments.

Scientific Research Applications

CNMI has shown potential in various scientific research applications such as cancer treatment, antimicrobial activity, and plant growth regulation. In cancer treatment, CNMI has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. CNMI has also shown antimicrobial activity against various pathogenic bacteria and fungi. In plant growth regulation, CNMI has been shown to promote seed germination and enhance plant growth under stress conditions.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-10-8-11-4-2-3-5-14(11)19(10)16(21)18-12-6-7-13(17)15(9-12)20(22)23/h2-7,9-10H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCXSFWIDSDTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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